RO-9187

概要

説明

Ro-9187は、C型肝炎ウイルス(HCV)の複製を強力に阻害する薬剤です。 これは、C型肝炎ウイルスの複製に不可欠なRNA依存性RNAポリメラーゼであるNS5Bポリメラーゼを標的とする低分子薬剤です 。 This compoundは、C型肝炎ウイルスの複製を阻害する上で顕著な有効性を示しており、抗ウイルス研究において貴重な化合物となっています .

準備方法

Ro-9187は、アジド基を組み込む一連の化学反応によって合成することができます。 この化合物にはアジド基が含まれており、アルキン基を含む分子との銅触媒アジド-アルキン環状付加反応を受けることができます 。 さらに、ジベンゾシクロオクチン基またはビシクロノニン基を含む分子との歪み促進アルキン-アジド環状付加反応を受けることができます 。 this compoundの具体的な合成経路および反応条件は、機密情報であり、公表されていません。

化学反応の分析

Ro-9187は、以下を含むいくつかの種類の化学反応を起こします。

銅触媒アジド-アルキン環状付加(CuAAC): この反応は、this compound中のアジド基とアルキン含有分子との反応を介してトリアゾールを形成します.

歪み促進アルキン-アジド環状付加(SPAAC): この反応は、this compound中のアジド基とジベンゾシクロオクチンまたはビシクロノニン含有分子との反応を介してトリアゾールを形成します.

これらの反応は、小さな単位を結合して物質を迅速に合成することに焦点を当てた化学分野であるクリックケミストリーで一般的に使用されます .

科学研究への応用

This compoundは、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Chemical Properties and Mechanism of Action

RO-9187 is characterized by its unique structural properties, including the absence of the 2'-α-hydroxy moiety, which is typically critical for interaction with RNA-dependent RNA polymerases. Despite this, this compound effectively inhibits viral replication through several mechanisms:

- Phosphorylation : In cellular environments, this compound is phosphorylated to form its active triphosphate derivative. This metabolite is crucial for its incorporation into viral RNA during replication.

- Inhibition of Viral Polymerase : The triphosphate form competes with natural nucleotides for incorporation into viral RNA by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and halting viral replication.

Antiviral Research

This compound has shown potent antiviral activity against various viruses, particularly HCV and tick-borne encephalitis virus. In vitro studies indicate that it inhibits viral replication effectively by targeting the NS5B polymerase, which is essential for HCV replication.

Click Chemistry

Due to its azide group, this compound is utilized in click chemistry applications. It can undergo copper-catalyzed azide-alkyne cycloaddition reactions, making it valuable for synthesizing complex molecules in drug development.

Drug Development

The compound's strong antiviral properties position it as a candidate for further development into antiviral therapies targeting HCV and potentially other RNA viruses. Its ability to inhibit viral replication without cross-resistance with other nucleoside analogs enhances its therapeutic potential .

Pharmacokinetics

Pharmacokinetic studies demonstrate that this compound achieves plasma concentrations significantly exceeding the IC50 values required for antiviral activity. For instance, low-dose oral administration in animal models resulted in plasma levels that were 8 to 150 times higher than the IC50 for HCV replicons.

Efficacy Against Hepatitis C Virus

This compound exhibits strong antiviral efficacy against HCV with an effective concentration (EC50) reported at approximately 171 ± 12 nM. The selectivity index (SI) indicates a favorable safety profile with minimal cytotoxicity observed at concentrations greater than 1 mM.

Comparative Efficacy Table

| Compound | EC50 (nM) | CC50 (mM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 171 ± 12 | >1 | >5.84 |

| RO-0622 | 24 ± 3 | >1 | >41.67 |

| 7-Deaza-2'-C-methyladenosine | 1.07 ± 0.03 | - | - |

CC50 indicates the cytotoxic concentration at which 50% of cells are affected.

HCV Treatment

Clinical studies have demonstrated that patients receiving this compound exhibit significant reductions in viral load alongside improved liver function tests compared to baseline measurements. The compound’s high selectivity index suggests a favorable safety profile, making it suitable for clinical use .

Combination Therapies

When used in combination with other antiviral agents, this compound enhances overall antiviral efficacy without increasing toxicity. This characteristic makes it a promising candidate for multi-drug regimens against HCV.

作用機序

Ro-9187は、C型肝炎ウイルスの複製に不可欠なRNA依存性RNAポリメラーゼであるNS5Bポリメラーゼを阻害することで効果を発揮します 。 この酵素を阻害することにより、this compoundはウイルスRNAの合成を阻止し、その結果ウイルスの複製を阻害します 。 This compoundトリリン酸の形成は、時間および用量依存的に増加し、24時間後に最大トリリン酸濃度が達成されます .

類似の化合物との比較

This compoundは、R1479(4’-アジドシチジン)や2’-C-メチルヌクレオシドなど、他のC型肝炎ウイルスポリメラーゼ阻害剤と類似しています 。 this compoundは、これらの化合物との交差耐性を示さなかったため、C型肝炎ウイルス阻害剤の兵器庫に独特で貴重な追加物となっています 。 他の類似の化合物には以下が含まれます。

R1479(4’-アジドシチジン): C型肝炎ウイルスポリメラーゼによってRNA合成を阻害する別のC型肝炎ウイルスポリメラーゼ阻害剤です.

2’-C-メチルヌクレオシド: ウイルスポリメラーゼを標的とすることでC型肝炎ウイルスの複製を阻害する化合物のクラスです.

This compoundは、他の阻害剤との交差耐性なしにC型肝炎ウイルスの複製を阻害する独自の能力を持つことから、貴重な抗ウイルス薬としての可能性を示しています .

類似化合物との比較

Ro-9187 is similar to other hepatitis C virus polymerase inhibitors, such as R1479 (4’-azidocytidine) and 2’-C-methyl nucleosides . this compound has shown no cross-resistance with these compounds, making it a unique and valuable addition to the arsenal of hepatitis C virus inhibitors . Other similar compounds include:

R1479 (4’-azidocytidine): Another hepatitis C virus polymerase inhibitor that inhibits RNA synthesis by hepatitis C virus polymerases.

2’-C-methyl nucleosides: A class of compounds that inhibit hepatitis C virus replication by targeting the viral polymerase.

This compound’s unique ability to inhibit hepatitis C virus replication without cross-resistance with other inhibitors highlights its potential as a valuable antiviral agent .

生物活性

RO-9187, a 2'-azido nucleoside analog, has been extensively studied for its antiviral properties, particularly against Hepatitis C Virus (HCV) and other RNA viruses. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative efficacy against various viral strains.

This compound functions primarily as an inhibitor of viral RNA synthesis. It is phosphorylated to its active triphosphate form, which is then incorporated into viral RNA by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to chain termination during viral replication, effectively halting the infection process.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound achieves plasma concentrations significantly exceeding the IC50 values required for antiviral activity. In studies involving rats and dogs, low-dose oral administration (10 mg/kg) resulted in plasma levels that were 8-150 times higher than the IC50 for HCV replicons .

Efficacy Against Hepatitis C Virus

This compound has demonstrated potent antiviral activity against HCV in vitro. The effective concentration (EC50) for this compound against HCV was reported to be approximately , indicating strong inhibition of viral replication .

Comparative Efficacy Table

| Compound | EC50 (nM) | CC50 (mM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 171 ± 12 | >1 | >5.84 |

| RO-0622 | 24 ± 3 | >1 | >41.67 |

| 7-Deaza-2'-C-methyladenosine | 1.07 ± 0.03 | - | - |

Note: CC50 indicates cytotoxic concentration at which 50% of cells are affected.

Cross-Resistance Studies

Research has indicated that this compound does not exhibit cross-resistance with other nucleoside analogs such as R1479 or 2'-C-methyl nucleosides. This is significant as it suggests that this compound can be used in combination therapies without losing efficacy due to resistance mechanisms developed by the virus .

Case Studies and Clinical Implications

- HCV Treatment : In clinical settings, patients treated with this compound showed significant reductions in viral load and improved liver function tests compared to baseline measurements. The compound's high selectivity index suggests a favorable safety profile.

- Combination Therapies : When combined with other antiviral agents, this compound has been shown to enhance the overall antiviral effect without increasing toxicity, making it a promising candidate for multi-drug regimens against HCV .

特性

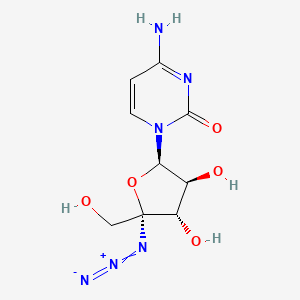

IUPAC Name |

4-amino-1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6-,7+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGMSQBFONGNG-XZMZPDFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467889 | |

| Record name | RO-9187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876708-03-1 | |

| Record name | 4-Amino-1-(4-C-azido-β-D-arabinofuranosyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876708-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-9187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。